5-(BenZyloxy)pentylZinc bromide
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Overview
Description
5-(Benzyloxy)pentylzinc bromide: is an organozinc compound with the molecular formula C12H17BrOZn . It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(Benzyloxy)pentylzinc bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
5-(Benzyloxy)pentyl bromide+Zn→5-(Benzyloxy)pentylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)pentylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, replacing the zinc bromide moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)pentylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for the synthesis of biaryl compounds.
Biology and Medicine: In biological research, this compound is used to synthesize complex molecules that can act as intermediates in the development of pharmaceuticals. It is also used in the study of enzyme mechanisms and the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. It is a valuable reagent for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive and can participate in various coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This reactivity is facilitated by the presence of the benzyloxy group, which stabilizes the intermediate species formed during the reaction.
Comparison with Similar Compounds
5-(Benzyloxy)pentylmagnesium bromide: Similar in reactivity but uses magnesium instead of zinc.
5-(Benzyloxy)pentyl lithium: Another similar compound that uses lithium as the metal center.
5-(Benzyloxy)pentylboronic acid: Used in Suzuki-Miyaura coupling but involves boron instead of zinc.
Uniqueness: 5-(Benzyloxy)pentylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. The presence of zinc provides a balance between reactivity and stability, making it a versatile reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, highlights its importance in both academic and industrial research.
Properties
Molecular Formula |
C12H17BrOZn |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);pentoxymethylbenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
VLRXIKBYBRARCQ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCOCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
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